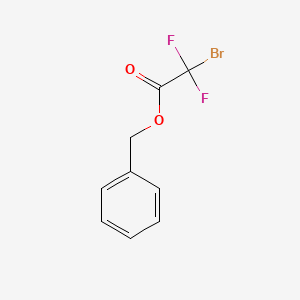

Benzyl 2-bromo-2,2-difluoroacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBCQKXKMSMAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155820-63-6 | |

| Record name | benzyl 2-bromo-2,2-difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Benzyl 2 Bromo 2,2 Difluoroacetate

Fundamental Reaction Pathways

The fundamental reaction pathways of benzyl (B1604629) 2-bromo-2,2-difluoroacetate are dictated by the method of activation. The carbon-bromine bond is the primary site of reaction, which can be cleaved homolytically to generate a radical species or undergo oxidative addition to a transition metal catalyst.

Radical reactions involving benzyl 2-bromo-2,2-difluoroacetate provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are typically initiated by radical initiators or photoredox catalysis.

The key step in the radical-mediated transformations of this compound is the generation of the corresponding difluoroacetyl radical. This is typically achieved through the homolytic cleavage of the carbon-bromine bond. Visible-light photoredox catalysis has emerged as a particularly effective method for this purpose, utilizing a photosensitizer to facilitate the C-Br bond cleavage under mild conditions. researchgate.net This approach offers an environmentally benign alternative to traditional methods that often require stoichiometric radical initiators. researchgate.net

Once generated, the difluoroacetyl radical readily participates in addition reactions with various unsaturated systems, such as alkenes and vinyl ethers. researchgate.netnih.gov For instance, the sodium dithionite (B78146) (Na₂S₂O₄)-mediated radical addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers in the presence of alcohols leads to the formation of difluoroacetyl-substituted acetals. researchgate.netnih.gov This methodology has proven useful in the synthesis of complex molecules, including fluorinated analogues of gamma-aminobutyric acid (GABA). researchgate.netnih.gov

The addition of the difluoroacetyl radical to alkenes is an efficient method for the direct hydrodifluoroacetylation of unsaturated C-C bonds. researchgate.net This reaction provides access to a variety of α,α-difluoro-substituted carbonyl compounds.

Table 1: Examples of Radical Addition Reactions

| Reactant 1 | Reactant 2 | Catalyst/Initiator | Product Type | Ref |

|---|---|---|---|---|

| This compound | Alkene | Photoredox Catalyst | Hydrodifluoroacetylated alkane | researchgate.net |

Difluoroacetyl radicals generated from this compound can also undergo cyclization reactions. Intramolecular radical cyclizations of substrates containing both the bromodifluoroacetyl group and an unsaturated moiety, such as an alkene or alkyne, have been developed. For example, visible-light-induced intramolecular radical cyclization of N-allyl-2-bromo-2,2-difluoro-N-arylamides provides access to 3,3-difluoro-γ-lactams. rsc.org This process often involves a cascade of radical addition and hydrogen atom transfer steps. rsc.org

Intermolecular radical cyclizations, while less common, can also be achieved. These reactions typically involve the addition of the difluoroacetyl radical to a suitable acceptor molecule, followed by a cyclization event. The efficiency and selectivity of these cyclizations are influenced by factors such as substrate structure and reaction conditions. thieme-connect.deresearchgate.net

Transition metal catalysis offers a complementary approach to radical-mediated transformations for the functionalization of this compound. beilstein-journals.orgrsc.orgnih.gov These reactions often proceed with high selectivity and functional group tolerance.

Copper catalysts have been widely employed in reactions involving this compound and related compounds. mdpi.comrsc.orgorganic-chemistry.org These processes encompass a range of transformations, including cross-coupling, cyclization, and difluoroalkylation reactions.

Copper-catalyzed difluoroalkylation reactions often proceed via a proposed RCF₂ radical mechanism. mdpi.com For instance, the copper/B₂pin₂-mediated difluoroalkylation of methylenecyclopropanes with bromodifluorinated acetates involves a tandem radical process of ring-opening and intramolecular cyclization. mdpi.com Copper catalysis has also been utilized for the hydrodifluoroalkylation of alkynes and the difluoroalkylation of heteroarenes. mdpi.com

Furthermore, copper-catalyzed carbocyclization of 2-functionalized anilines with ethyl bromodifluoroacetate serves as a versatile method for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.org In this reaction, the bromodifluoroacetate acts as a C1 source, and the reaction is believed to proceed through the in situ generation of difluorocarbene, rather than a radical process. organic-chemistry.org

A notable application of copper catalysis is the borylative defluorination of α,β-unsaturated esters, which provides access to gem-difluoroallyl boronic acid derivatives. rsc.org This ligand-free copper-catalyzed method involves the β-borylation of the unsaturated ester followed by the elimination of a fluorine atom. rsc.org

Table 2: Overview of Copper-Catalyzed Reactions

| Reaction Type | Substrate(s) | Product Type | Key Features | Ref |

|---|---|---|---|---|

| Difluoroalkylation | Methylenecyclopropanes, Bromodifluoroacetates | Difluoroalkylated products | Tandem radical ring-opening/cyclization | mdpi.com |

| Carbocyclization | 2-Functionalized anilines, Ethyl bromodifluoroacetate | N-containing heterocycles | Ethyl bromodifluoroacetate as C1 source | organic-chemistry.org |

| Borylative Defluorination | α,β-Unsaturated esters, Bis(pinacolato)diboron | gem-Difluoroallyl boronic acid derivatives | Ligand-free conditions | rsc.org |

Transition Metal-Catalyzed Reactions

Nickel-Catalyzed Transformations

Nickel catalysis has proven effective for various transformations involving this compound and related compounds. For instance, nickel-catalyzed cross-coupling reactions enable the formation of C(sp²)–C(sp³) bonds. The reaction of benzylzinc bromide with certain substrates under nickel catalysis, using dppf as a ligand, can yield difluoroalkenes, albeit in modest yields. nih.gov

A notable application of nickel catalysis is the carbonylation of difluoroalkyl bromides with arylboronic acids, which proceeds under mild conditions with a high tolerance for various functional groups. nih.gov Mechanistic studies suggest that an arylacyl nickel complex is a key intermediate, avoiding the formation of a less stable fluoroacyl nickel species. nih.gov A bimetallic oxidative addition is considered a crucial step in this catalytic cycle. nih.gov

Furthermore, nickel-catalyzed cross-electrophile couplings of benzyl alcohols with aryl bromides have been developed. sci-hub.se These deoxygenative cross-coupling reactions occur at room temperature and can tolerate a range of functional groups. sci-hub.se The reaction is believed to involve radical intermediates, as evidenced by its inhibition in the presence of TEMPO. sci-hub.se

Heck-type reactions of benzyl chlorides with simple olefins, catalyzed by nickel, provide access to functionalized allylbenzene (B44316) derivatives. mit.edu These reactions are significant as they can utilize unactivated alkenes, including ethylene (B1197577), proceed at ambient temperature, and selectively yield 1,1-disubstituted olefins. mit.edu The proposed mechanism involves the oxidative addition of the benzyl chloride to a nickel(0) complex. mit.edu

Palladium- and Ruthenium-Mediated Reactions

Palladium and ruthenium catalysts also play a significant role in mediating reactions of this compound and analogous compounds. Palladium-catalyzed reactions have been developed for the synthesis of gem-difluoro-2-trifluoromethyl styrene (B11656) derivatives from benzyl tosylates. nih.gov These reactions exhibit broad functional group tolerance and proceed under mild conditions. nih.gov Mechanistic experiments suggest that the reaction proceeds via oxidative addition of the palladium(0) catalyst into the C–OTs bond. nih.gov

Palladium catalysis is also employed in the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides. organic-chemistry.org This process involves a tandem sequence of α-arylation, C–S bond cleavage, and C–S bond formation. organic-chemistry.org

Ruthenium catalysts have been utilized in hydrogen-transfer reactions. For example, a ruthenium-catalyzed reaction of 3-benzyl but-1-ynyl ethers leads to the formation of 1,3-dienes and benzaldehyde. nih.gov This transformation is proposed to occur through a tandem dealkoxylation and transfer hydrogenation mechanism. nih.gov Additionally, ruthenium complexes with dibenzimidazole-based ligands have been shown to catalyze the dehydrogenation of benzyl alcohol. mdpi.com

Oxidative Addition and Reductive Elimination Mechanisms

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed reactions involving this compound and similar substrates. nih.gov These two-electron processes are crucial for bond activation and formation. nih.gov

In nickel-catalyzed reactions, the oxidative addition of a benzyl halide to a Ni(0) complex is a key initiating step. mit.edu Similarly, in palladium-catalyzed reactions, the oxidative addition of a C–OTs bond to a Pd(0) species is proposed. nih.gov

Reductive elimination is the product-forming step in many of these catalytic cycles, regenerating the active catalyst. diva-portal.org For instance, in palladium-catalyzed carbonylative Stille coupling, reductive elimination from an acylpalladium(II) intermediate forms the new C-C bond. diva-portal.org The facility of reductive elimination can be influenced by steric hindrance and the electronic properties of the complex. uleth.ca For d8 metals like Ni(II) and Pd(II), reductive elimination is often a favorable process. uleth.ca

Photoredox Catalysis and Light-Induced Reactivity

Visible-light photoredox catalysis has emerged as a powerful tool for activating this compound and related compounds under mild conditions. nih.gov This approach allows for the generation of radical intermediates that can participate in a variety of bond-forming reactions. nih.gov

Single Electron Transfer (SET) Mechanisms

Many photoredox-catalyzed reactions involving this compound proceed via a single electron transfer (SET) mechanism. iupac.org In this process, a photoexcited catalyst transfers a single electron to or from the substrate, generating a radical ion. youtube.com For instance, the photoexcited state of an iridium photocatalyst can reduce an α-bromo-α-fluorocarbonyl compound to generate an α-fluorocarbonyl radical. nih.gov This radical can then engage in subsequent reactions, such as addition to a styrene, propagating a radical chain mechanism. nih.gov The quantum yield of such reactions can be greater than one, indicating the presence of a chain process. nih.gov

Kinetic evidence from the TiO2 photosensitized oxidation of benzyl alcohols also supports a SET mechanism, where an electron is abstracted from either the aromatic ring or the hydroxyl group, depending on the substituents. rsc.org

Photocatalyst Systems (e.g., organic dyes, Ir complexes)

A variety of photocatalyst systems are employed in these transformations. Iridium complexes, such as Ir(ppy)3, are commonly used due to their favorable redox potentials and photostability. nih.gov These catalysts can be effective even at very low loadings. nih.gov

Dual catalytic systems that combine a photoredox catalyst with a nickel catalyst have also been developed. nih.govnih.gov This strategy enables the generation of carbon-centered radicals from organotrifluoroborates, which can then participate in nickel-catalyzed cross-coupling reactions. nih.gov

Role in Fluoroalkylation Reactions

This compound is a key reagent in fluoroalkylation reactions, which are crucial for the synthesis of pharmaceuticals and agrochemicals. The presence of the difluoroacetate (B1230586) moiety allows for the introduction of the valuable gem-difluoroalkyl group into various molecular scaffolds.

One notable application is in the synthesis of 2-perfluoroalkylporphyrins. The reaction of tetraarylporphyrins with perfluoroalkyl iodides in the presence of a reducing agent affords the corresponding fluoroalkylated porphyrins. nih.gov

Furthermore, visible-light-induced methods have been developed for the difluoroalkylation of indoles using reagents like ethyl bromodifluoroacetate. acs.org These reactions proceed under mild, transition-metal-free conditions. acs.org Copper-catalyzed arylations of bromo-difluoro-acetamides with aryl boronic acids also provide a route to aromatic amides, demonstrating the versatility of these reagents in constructing complex molecules. mdpi.com

The reactivity of ethyl bromodifluoroacetate can be tuned based on the reaction conditions. Depending on the base used, it can act as a source for difluoromethylation, ethylation, or (ethoxycarbonyl)difluoromethylation. researchgate.net This divergent reactivity highlights the synthetic utility of bromodifluoroacetates in accessing a range of fluorinated products. researchgate.net

Difluoromethylation Strategies

This compound is utilized as a difluoromethylating agent, a process that involves the introduction of a difluoromethyl (–CF2H) group into a target molecule. This transformation is typically achieved through the in situ generation of difluorocarbene (:CF2).

The strategy relies on the base-promoted decomposition of the bromodifluoroacetate structure. Research on the analogous compound, ethyl bromodifluoroacetate, demonstrates that bases like lithium hydroxide (B78521) or potassium carbonate can initiate the reaction. The process involves an initial base-promoted hydrolysis of the ester, followed by a rapid decarboxylation and loss of a bromide ion to release the highly reactive difluorocarbene intermediate. This intermediate is then trapped by a suitable nucleophile present in the reaction mixture.

This method has been successfully applied to the difluoromethylation of various nucleophiles, including phenols, thiols, and N-heterocycles. thieme-connect.comthieme-connect.comsioc-journal.cn For instance, tosyl-protected anilines and electron-deficient phenols can be effectively difluoromethylated under these conditions. dntb.gov.ua The reaction is valued for its operational simplicity and the use of a stable, readily available carbene precursor. rsc.org The general applicability of this strategy is highlighted by its tolerance of various functional groups on the nucleophilic substrate. rsc.orggoogle.com

Table 1: Examples of Difluoromethylation using Alkyl Bromodifluoroacetate

| Nucleophile Type | Base | Product Type | Yield Range |

| Phenols | K₂CO₃, KOH | Aryl difluoromethyl ethers | Good to Excellent |

| Thiols | K₂CO₃ | Aryl difluoromethyl thioethers | Good to Excellent |

| N-Tosyl Anilines | LiOH | N-difluoromethylated anilines | High to Excellent |

| N-Heterocycles | K₂CO₃, K₃PO₄ | N-difluoromethylated heterocycles | Good to Excellent |

This table is illustrative of the general strategy, based on findings with alkyl bromodifluoroacetates. thieme-connect.comdntb.gov.uarsc.orggoogle.com

Trifluoromethylation Applications

The application of this compound in trifluoromethylation reactions is not a well-documented or common strategy. The structure of the molecule, containing a BrCF₂CO₂– moiety, predisposes it to release a C1 fragment with two fluorine atoms (difluorocarbene), rather than a trifluoromethyl (–CF₃) group. While difluorocarbene can, in some specialized cases involving copper mediation, be used in syntheses that ultimately yield trifluoromethylated compounds, this is not a direct or primary application of the reagent itself. cas.cn The primary utility of this compound remains in difluoromethylation and gem-difluoroolefination reactions.

Elucidation of Reaction Intermediates (e.g., difluorocarbene, organometallic species)

The synthetic utility of this compound is defined by the reactive intermediates it can generate. The elucidation of these species is key to understanding its reactivity.

Difluorocarbene

The principal and most well-established reactive intermediate generated from this compound is difluorocarbene (:CF₂). Its formation proceeds via a distinct, base-induced mechanism. dntb.gov.ua The reaction is initiated by the hydrolysis of the benzyl ester to the corresponding carboxylate anion. This is followed by decarboxylation and the elimination of a bromide ion, which releases the singlet difluorocarbene. researchgate.net

This mechanistic pathway has been supported by numerous studies on bromodifluoroacetate esters. dntb.gov.uaresearchgate.net The generated difluorocarbene is a moderately electrophilic species that can be trapped by a variety of nucleophiles, such as phenols and thiols, or participate in [2+1] cycloaddition reactions with alkenes. cas.cn

Organometallic Species

While difluorocarbene is the primary intermediate, it can engage with transition metals to form reactive organometallic species. These intermediates open up alternative reaction pathways beyond simple nucleophilic trapping.

Copper-Difluorocarbene Complexes : It has been proposed that difluorocarbene, generated from precursors like bromodifluoroacetate, can react with copper(I) sources to form a copper-difluorocarbene complex ([Cu]=CF₂). cas.cnacs.org This intermediate has been implicated in multicomponent reactions and cross-coupling processes. acs.orgnih.gov Although often transient and difficult to isolate, these copper complexes can modulate the reactivity of the difluorocarbene unit, enabling transformations such as the modular synthesis of complex organofluorine compounds. researchgate.net For example, a copper-difluorocarbene complex has been proposed as the key intermediate in the synthesis of α-aminoamides where the carbene serves as a carbonyl source. nih.gov

α-Difluorinated Organozinc Reagents : Research has shown that difluorocarbene can insert into carbon-zinc bonds. nih.govacs.org The reaction of difluorocarbene with organozinc halides (R-ZnX) leads to the formation of α,α-difluoro-substituted organozinc reagents (R-CF₂-ZnX). nih.govsigmaaldrich.comresearchgate.net These resulting organometallic species are reasonably stable in solution and can be used in subsequent reactions, such as copper-catalyzed cross-coupling with electrophiles like allylic or alkynyl bromides. researchgate.netfigshare.com This two-step process, involving carbene generation and subsequent insertion into an organometallic bond, effectively allows for the construction of more complex fluorinated molecules.

Table 2: Proposed Intermediates in Reactions of this compound

| Intermediate | Formula/Structure | Formation Pathway | Subsequent Reactivity |

| Benzyl bromodifluoroacetate anion | [BrCF₂COO]⁻ | Base-promoted hydrolysis of the ester | Decarboxylation and loss of Br⁻ to form difluorocarbene |

| Difluorocarbene | :CF₂ | Decarboxylation-debromination of the carboxylate anion | Trapping by nucleophiles (O, S, N); cycloaddition; reaction with metals |

| Copper-Difluorocarbene Complex | [LₙCu=CF₂] | Reaction of :CF₂ with a Cu(I) salt | Cross-coupling reactions; multicomponent reactions |

| α-Difluorinated Organozinc Reagent | R-CF₂-ZnX | Insertion of :CF₂ into a C-Zn bond of an organozinc halide | Cross-coupling with electrophiles (e.g., allylic/alkynyl halides) |

Applications in Advanced Organic Synthesis

Construction of Fluorinated Scaffolds

The reagent serves as a versatile precursor for a variety of fluorinated structural motifs, which are key components in many biologically active compounds and functional materials.

Benzyl (B1604629) 2-bromo-2,2-difluoroacetate is a key starting material for the synthesis of 2,2-difluorovinyl benzoates. These intermediates are then utilized in nickel-catalyzed cross-coupling reactions to produce a diverse array of gem-difluoroenol ethers and gem-difluoroalkenes. nih.govresearchgate.net The gem-difluoroalkene group is a known bioisostere of a carbonyl group, often employed in drug design to improve a candidate's bioavailability. nih.govresearchgate.net

A general procedure involves treating benzyl 2-bromo-2,2-difluoroacetate with an acyl chloride and zinc powder. nih.gov This method has been successfully applied to various substituted aroyl chlorides, affording the corresponding benzoates in yields ranging from 45% to 82%. nih.gov For instance, the reaction of this compound with benzoyl chloride in the presence of zinc furnishes the corresponding 2,2-difluorovinyl benzoate (B1203000) in good yield. nih.gov These resulting 2,2-difluorovinyl benzoates can then undergo nickel-catalyzed cross-coupling with a range of nucleophiles, including arylboronic acids and organozinc reagents, to yield the desired gem-difluoroenol ethers and gem-difluoroalkenes. nih.govresearchgate.net

Table 1: Synthesis of 2,2-Difluorovinyl Benzoates from this compound and Acyl Chlorides

| Acyl Chloride | Yield (%) |

| 4-Methylbenzoyl chloride | 45-82 |

| 4-Methoxybenzoyl chloride | 45-82 |

| 4-Chlorobenzoyl chloride | 45-82 |

| 4-Bromobenzoyl chloride | 45-82 |

| 4-Fluorobenzoyl chloride | 45-82 |

| 1-Adamantanecarbonyl chloride | 78 |

Data sourced from multiple experiments under optimized conditions. nih.gov

The introduction of a difluoromethyl (CF2H) group into aromatic and heterocyclic systems is a crucial transformation in medicinal chemistry. This compound serves as an effective difluoromethylating agent. For example, it can be used in transition-metal-free reactions to assemble 1,3,5-triazines. acs.org This method demonstrates broad functional group compatibility and allows for the efficient construction of these important nitrogen-containing heterocycles. acs.org

Furthermore, derivatives of this compound, such as 2,2-difluorovinyl arylsulfonates, can be used in Friedel-Crafts-type reactions with electron-rich arenes like indoles and phenols to synthesize α,α-difluoromethyl carbinols. rsc.org This process is notable for its wide substrate scope and excellent tolerance of various functional groups. rsc.org

Fluorinated amino acids are valuable building blocks for creating peptides with enhanced stability and unique conformational properties. This compound is a key reagent in the synthesis of α,α-difluoro-β-amino acids and their derivatives. One notable application is in the synthesis of 3,3-difluoro-GABA, an analogue of the neurotransmitter GABA. researchgate.net

The Reformatsky reaction, which involves the reaction of an organozinc reagent with a carbonyl compound, is a common strategy. For instance, the reaction of ethyl bromodifluoroacetate (a related compound) with imines in the presence of zinc leads to the formation of α,α-difluoro-β-amino esters. researchgate.net This approach has been extended to the synthesis of various α,α-difluoro-β-amino amides, which are important scaffolds in medicinal chemistry. chemrxiv.org Recently, a zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides has been developed, providing a direct route to N-PMP protected α,α-difluoro-β-amino-β-aryl amides in yields of 64–95%. chemrxiv.org

Difluoromethylated spiro compounds represent a unique class of molecules with potential applications in drug discovery due to their rigid, three-dimensional structures. While direct examples utilizing this compound for spiro compound synthesis are not prevalent in the provided context, the synthesis of gem-difluorinated oxa/azaspiro[2.4]heptanes has been achieved via palladium-catalyzed spirocyclopropanation, highlighting the utility of gem-difluoroalkene precursors which can be derived from this compound. acs.org

Catalytic Asymmetric Synthesis Utilizing Difluoroacetate (B1230586) Derivatives

The development of catalytic asymmetric methods for the synthesis of chiral fluorinated molecules is a significant area of research. Derivatives of difluoroacetic acid, including those that can be generated from this compound, are employed in these transformations.

Chiral organocatalysts have been successfully used in asymmetric difluoroalkylation reactions. nih.gov For example, in situ generated α,α-difluoroenol species can react with imines in the presence of a chiral phosphoric acid catalyst to produce Mannich addition products with high enantioselectivity. nih.gov This relay catalysis strategy provides an effective platform for expanding the scope of asymmetric fluorination chemistry. nih.gov Additionally, the catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes is an area of growing interest, with various strategies being developed to access these enantioenriched molecules. researchgate.net

Functional Group Compatibility and Synthetic Scope Expansion

A key advantage of using this compound and its derivatives is their compatibility with a wide range of functional groups. This tolerance allows for their application in the late-stage functionalization of complex molecules, a crucial step in the synthesis of pharmaceuticals and other bioactive compounds.

The nickel-catalyzed cross-coupling reactions for the synthesis of gem-difluoroenol ethers and gem-difluoroalkenes exhibit excellent functional group tolerance. nih.govresearchgate.net Similarly, the iron-catalyzed cascade annulation for the synthesis of 1,3,5-triazines demonstrates broad substrate compatibility. acs.org The synthesis of gem-difluoroalkene-β-lactams via dehydrofluorination of 4-CF3-β-lactams also proceeds in the presence of various aryl and alkyl substituents. nih.gov This broad compatibility significantly expands the synthetic utility of this compound, making it a valuable tool for medicinal and synthetic chemists.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It is widely applied to study reaction mechanisms, providing insights into the step-by-step transformations of reactants into products. For reactions involving derivatives of Benzyl (B1604629) 2-bromo-2,2-difluoroacetate, DFT has been instrumental in elucidating complex mechanistic pathways.

Key reaction types where DFT has been applied include:

Cross-Coupling Reactions: In the synthesis of 2,2-difluorovinyl benzoates from 2-bromo-2,2-difluoroacetate precursors, DFT calculations have supported a mechanism involving an initial oxidative addition of the starting material to a Ni(0) complex. nih.gov

Cascade Reactions: Computational studies on copper-catalyzed carboarylation-ring closure reactions provide detailed mechanistic pictures. These studies can compare different potential pathways, for instance, whether a ring-closing step precedes or follows an aryl transfer, by calculating the energy profiles for each route. beilstein-journals.org

Radical Additions: The mechanism for radical addition reactions of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers has also been investigated, revealing the involvement of radical intermediates. researchgate.net

A typical DFT study of a reaction mechanism involves identifying all relevant intermediates and transition states along a proposed reaction coordinate. For example, in a model copper-catalyzed cascade reaction, the mechanism was found to proceed through a sequence of intermediates including the binding of the reactant to the catalyst, followed by aryl transfer and subsequent ring closure. beilstein-journals.org

Table 1: Application of DFT in Elucidating Reaction Mechanisms

| Reaction Type | System Studied | Key Mechanistic Insight from DFT | Source |

|---|---|---|---|

| Ni-Catalyzed Cross-Coupling | Synthesis of 2,2-difluorovinyl benzoates from 2-bromo-2,2-difluoroacetates | The mechanism is consistent with an initial oxidative addition of the acetate (B1210297) to the Ni(0) catalyst. | nih.gov |

| Copper-Catalyzed Cascade Reaction | Arylation–cyclisation of alkynes with diaryliodonium salts | The reaction follows an aryl transfer–ring closing sequence, rather than the reverse. The rate-determining step is the aryl transfer. | beilstein-journals.org |

| Radical Addition | Na2S2O4-mediated radical addition of ethyl 2-bromo-2,2-difluoroacetate to vinyl ethers | The reaction proceeds via a radical mechanism. | researchgate.net |

Elucidation of Transition State Structures and Energetics

A central goal of computational reaction mechanism studies is the characterization of transition states—the highest energy points on a reaction pathway that connect reactants and products. sumitomo-chem.co.jp DFT calculations are used to determine the geometry of these fleeting structures and their corresponding energies, which are crucial for calculating reaction rates.

The activation Gibbs free energy (ΔG‡), or energy barrier, determines the kinetics of a reaction. By calculating the energies of the reactants and the transition state, DFT can provide a quantitative estimate of this barrier. sumitomo-chem.co.jp For instance, in a study of a copper-catalyzed reaction, the rate-determining step was identified as the aryl transfer, with a calculated activation free energy barrier of 22.9 kcal/mol. beilstein-journals.org In contrast, the subsequent ring-formation step was found to have a lower barrier of 22.6 kcal/mol, indicating it is not the rate-limiting step. beilstein-journals.org

Table 2: Example of Energetics Data from a DFT Study of a Model Reaction

| Species | Description | Calculated Relative Free Energy (kcal/mol) | Source |

|---|---|---|---|

| Reactants + Catalyst | Starting materials | 0.0 | beilstein-journals.org |

| Intermediate 1 (I1) | Reactant bound to catalyst | +5.7 | beilstein-journals.org |

| Transition State (TS_at^B) | Transition state for the aryl transfer step | +22.9 | beilstein-journals.org |

| Intermediate 2 (I2^B) | Intermediate after aryl transfer | -1.8 | beilstein-journals.org |

| Transition State (TS_rc^B) | Transition state for the ring-closing step | +20.8 | beilstein-journals.org |

| Product Complex | Final product bound to catalyst | -50.5 | beilstein-journals.org |

Data adapted from a model copper-catalyzed arylation-cyclization reaction for illustrative purposes. beilstein-journals.org

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving Benzyl 2-bromo-2,2-difluoroacetate can yield multiple isomers (regioisomers or stereoisomers). Computational chemistry provides a powerful means to predict and explain the observed selectivity. By calculating the activation energies for the transition states leading to each possible product, researchers can predict which isomer will be formed preferentially. researchgate.net

A notable example is the asymmetric Reformatsky reaction, which forms a new carbon-carbon bond. researchgate.netorganic-chemistry.org In reactions of ethyl bromodifluoroacetate (an analogue of the benzyl ester) with chiral N-sulfinylimines, excellent diastereoselectivity is observed. researchgate.netacs.org Theoretical studies can model the different approaches of the reactants. The configuration of the chiral auxiliary (the sulfinyl group) directs the incoming reagent to one face of the imine, leading to the preferential formation of one diastereomer. researchgate.net DFT calculations can quantify the energy difference between the "matched" transition state (leading to the major product) and the "mismatched" transition state (leading to the minor product), explaining the high diastereomeric ratios (often >94:6) observed experimentally. researchgate.net

Similarly, theoretical concepts like the Hard and Soft Acid and Base (HSAB) principle can be used to rationalize regioselectivity in cyclization reactions, predicting how different nucleophilic and electrophilic sites on the reactants will preferentially interact. nih.gov

Electronic Structure Analysis

An analysis of the electronic structure of this compound provides fundamental insights into its reactivity. While specific published analyses for this exact molecule are scarce, the principles of such studies are well-established. sumitomo-chem.co.jp This analysis typically involves examining:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO is often centered on the carbon atom bearing the bromine and fluorine atoms, indicating its susceptibility to nucleophilic attack, which is characteristic of the Reformatsky reaction. organic-chemistry.org

Charge Distribution: Calculating the partial atomic charges reveals the electrophilic and nucleophilic sites within the molecule. The carbon of the C-Br bond is expected to be highly electrophilic due to the electron-withdrawing effects of the two fluorine atoms and the bromine atom. The carbonyl carbon is also an electrophilic center.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites, such as the oxygen atoms of the ester group.

DFT calculations can also be used to estimate the energies and structures of different electronic states (e.g., singlet and triplet states) of reactive intermediates, such as carbenes, that may be generated from difluoro compounds under certain conditions. researchgate.net This information is crucial for understanding the behavior of organometallic catalysts, whose performance is highly dependent on their electronic states. sumitomo-chem.co.jp

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Benzyl (B1604629) 2-bromo-2,2-difluoroacetate in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For Benzyl 2-bromo-2,2-difluoroacetate, the spectrum would show distinct signals corresponding to the aromatic protons of the benzyl group and the methylene (B1212753) (CH₂) protons. The five aromatic protons are expected to appear as a multiplet in the range of δ 7.3-7.5 ppm. The two benzylic protons would likely appear as a singlet around δ 5.4 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent ester oxygen.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Key expected signals include those for the carbonyl carbon of the ester, the carbons of the phenyl ring, the benzylic methylene carbon, and the unique quaternary carbon bonded to bromine and two fluorine atoms. This quaternary carbon's signal would be split into a triplet due to coupling with the two fluorine atoms (¹JCF). For a structurally similar compound, 1,1-difluoro-1-bromo-2-benzyloxy ethane, the carbon attached to the bromine and fluorine atoms appears as a triplet centered at δ 120.8 ppm (J = 306.6 Hz). rsc.org

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative. nih.gov It offers high sensitivity and a wide range of chemical shifts, making it excellent for detecting fluorine-containing molecules. nih.govnih.gov For this compound, a single signal would be expected for the two chemically equivalent fluorine atoms. In the related compound 1,1-difluoro-1-bromo-2-benzyloxy ethane, this signal appears as a triplet at δ -55.5 ppm (J = 12.0 Hz) due to coupling with the adjacent methylene protons. rsc.org A similar pattern would be anticipated for the title compound.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.4 | Multiplet (m) | 5H, Aromatic (C₆H₅) |

| ¹H | ~ 5.4 | Singlet (s) | 2H, Methylene (OCH₂) |

| ¹³C | ~ 165 | Triplet (t) | 1C, Carbonyl (C=O) |

| ¹³C | ~ 135 | Singlet (s) | 1C, Aromatic (ipso-C) |

| ¹³C | ~ 129 | Singlet (s) | 4C, Aromatic (ortho, meta, para-C) |

| ¹³C | ~ 120 | Triplet (t) | 1C, Bromodifluoroacetyl (CBrF₂) |

| ¹³C | ~ 70 | Singlet (s) | 1C, Methylene (OCH₂) |

Note: Predicted values are based on structural analysis and comparison with similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov This method differentiates between compounds having the same nominal mass but different chemical formulas. For this compound (C₉H₇BrF₂O₂), HRMS would confirm its molecular formula by providing an experimental mass that matches the calculated theoretical mass to within a few parts per million.

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, which have a characteristic intensity ratio of approximately 1:1. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Isotopic Data for the Molecular Ion of this compound [C₉H₇BrF₂O₂]⁺

| Ion Formula | Isotope Composition | Calculated Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C₉H₇⁷⁹BrF₂O₂]⁺ | Composed of ⁷⁹Br | 263.9621 | 100.0 |

Note: The calculated masses are for the most abundant isotopes of C, H, F, and O, combined with the two stable isotopes of Br.

X-ray Crystallography for Solid-State Molecular Structure Determination

However, this compound is described as a liquid at standard temperature and pressure. sigmaaldrich.com Therefore, X-ray crystallography is not a routine analytical method for this compound. The technique could only be applied if the compound were successfully crystallized, for instance, at very low temperatures. If a suitable single crystal could be grown, the resulting structure would provide invaluable and unambiguous proof of its molecular architecture.

Chromatographic Techniques for Isolation and Purity Assessment (e.g., Flash Column Chromatography, TLC)

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. rsc.org A small spot of the reaction mixture is applied to a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). The different components travel up the plate at different rates, resulting in separated spots that can be visualized under UV light or with a chemical stain. The retention factor (Rf) value for the product spot can be used to track its formation and assess the presence of starting materials or byproducts. rsc.orgreddit.com

Flash Column Chromatography: For preparative scale purification, flash column chromatography is the standard method. rsc.org This technique employs a glass column packed with a stationary phase (e.g., silica gel) through which a solvent (eluent) is pushed under pressure. The crude product is loaded onto the top of the column, and as the eluent flows through, the components of the mixture are separated based on their differential adsorption to the stationary phase. Fractions are collected and analyzed by TLC to identify those containing the pure this compound. For related bromo-fluoro compounds, solvent systems like ethyl acetate/petroleum ether are commonly used. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1-difluoro-1-bromo-2-benzyloxy ethane |

| Ethyl acetate |

| Hexane |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Catalytic Systems

A major thrust in contemporary organic synthesis is the development of catalytic systems that are not only efficient but also environmentally benign. For reactions involving benzyl (B1604629) 2-bromo-2,2-difluoroacetate, this translates to exploring novel catalysts that can operate under mild conditions, utilize renewable energy sources, and minimize waste generation.

One promising area is the use of visible-light photoredox catalysis. researchgate.netacs.org This approach utilizes light as a renewable energy source to generate reactive radical intermediates from stable precursors under ambient conditions. For instance, researchers have successfully employed organic dyes like fluorescein (B123965) as photocatalysts for the 2,2-difluoroacetylation of alkenes and alkynes using ethyl 2-bromo-2,2-difluoroacetate, a related compound. acs.org This method offers a sustainable alternative to traditional methods that often require harsh reaction conditions and stoichiometric metallic reagents. acs.org Future work will likely focus on expanding the scope of these visible-light-driven reactions to include benzyl 2-bromo-2,2-difluoroacetate and developing even more efficient and robust organic pigment-based catalysts. researchgate.netacs.org

Another key aspect of sustainable catalysis is the use of earth-abundant and non-toxic metals. While precious metals like palladium and iridium have proven to be effective catalysts in many transformations, their cost and toxicity are significant drawbacks. Consequently, there is a growing interest in developing catalytic systems based on first-row transition metals such as iron, copper, and nickel, which are more abundant and less toxic. Iron-catalyzed cascade annulation reactions of amidines with gem-difluoroalkenes have been reported, showcasing the potential of cost-effective metals in constructing complex nitrogen-containing heterocycles. acs.org

Furthermore, the principles of green chemistry are being increasingly integrated into catalyst design. wiley.com This includes the use of recyclable catalysts, solvent-free reaction conditions, and processes that have high atom economy. wiley.com The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is particularly attractive as it simplifies catalyst recovery and reuse.

| Catalytic System | Description | Advantages |

| Visible-Light Photoredox Catalysis | Utilizes light energy and a photocatalyst (e.g., organic dyes) to initiate radical reactions. researchgate.netacs.org | Mild reaction conditions, use of renewable energy, high selectivity. researchgate.netacs.org |

| Earth-Abundant Metal Catalysis | Employs catalysts based on metals like iron, copper, and nickel. acs.org | Low cost, low toxicity, and high abundance of the metals. acs.org |

| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants, facilitating easy separation and recycling. | Catalyst recyclability, reduced contamination of products. |

| Biocatalysis | Utilizes enzymes to catalyze reactions. | High selectivity, mild reaction conditions, environmentally friendly. wiley.com |

Advancements in Stereoselective Fluoroalkylation

The control of stereochemistry is a critical aspect of modern drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Consequently, the development of stereoselective methods for the introduction of the difluoroacetate (B1230586) group is a major research focus.

Future advancements in this area are expected to involve the design and application of novel chiral catalysts, including both metal-based and organocatalytic systems. These catalysts will be engineered to create a chiral environment around the reacting species, thereby directing the formation of one stereoisomer over the other. For example, the development of chiral ligands for transition metal catalysts can enable enantioselective cross-coupling reactions.

Researchers are also exploring the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. While effective, this approach is less atom-economical than catalytic methods.

A significant challenge in stereoselective fluoroalkylation is the development of methods that can create stereocenters bearing a fluorine atom or a fluoroalkyl group. The unique electronic properties of fluorine can influence the reactivity and stereoselectivity of reactions in non-obvious ways. Computational studies will likely play a crucial role in understanding these effects and in the rational design of new stereoselective methods. nih.gov

| Approach | Description | Key Features |

| Chiral Metal Catalysis | Employs a chiral ligand coordinated to a metal center to induce stereoselectivity. | High enantioselectivity, broad substrate scope. |

| Organocatalysis | Uses small organic molecules as catalysts. wiley.com | Metal-free, often milder reaction conditions. wiley.com |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Predictable stereochemical outcomes. |

| Substrate Control | The inherent chirality of the substrate directs the stereochemical outcome of the reaction. | Useful for the diastereoselective functionalization of existing chiral molecules. |

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated technologies such as flow chemistry and high-throughput screening is revolutionizing the way new molecules are discovered and optimized. nih.gov These platforms offer significant advantages in terms of speed, efficiency, safety, and scalability. nih.govyoutube.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgbeilstein-journals.org This enhanced control can lead to improved yields, higher selectivity, and safer handling of hazardous reagents and intermediates. beilstein-journals.orgunibestpharm.com For reactions involving this compound, flow chemistry can enable the rapid optimization of reaction conditions and facilitate a seamless transition from laboratory-scale synthesis to industrial production. unibestpharm.comyoutube.com The development of a continuous-flow protocol for the palladium-catalyzed denitrogenative carbonylation of benzotriazinones highlights the potential of this technology to reduce the usage of hazardous gases like carbon monoxide and shorten reaction times. acs.org

High-throughput synthesis (HTS) platforms allow for the rapid parallel synthesis of large libraries of compounds. nih.govnih.gov By combining HTS with high-throughput screening for biological activity, researchers can accelerate the identification of new drug candidates. The use of multi-well plates enables the simultaneous execution of numerous reactions, allowing for the rapid exploration of a wide range of substrates and reaction conditions. youtube.com This approach is particularly valuable in the early stages of drug discovery for generating structure-activity relationships. nih.govnih.gov The combination of high-throughput synthesis with high-throughput protein crystallography has been demonstrated to be a powerful tool for accelerating the discovery of potent enzyme inhibitors. nih.govnih.gov

| Technology | Description | Benefits for Fluoroalkylation |

| Flow Chemistry | Reactions are performed in a continuous stream. beilstein-journals.orgbeilstein-journals.org | Precise control over reaction parameters, improved safety, enhanced scalability, and potential for process intensification. beilstein-journals.orgbeilstein-journals.orgunibestpharm.com |

| High-Throughput Synthesis (HTS) | Automated parallel synthesis of large numbers of compounds. nih.govnih.gov | Rapid library generation, accelerated discovery of new compounds with desired properties, and efficient reaction optimization. youtube.comnih.gov |

| Automated Reaction Optimization | Robotic systems that can independently vary reaction parameters to find optimal conditions. | Faster and more efficient optimization of reaction yields and selectivity. nih.gov |

Exploration of New Reactivity Modes and Synthetic Transformations

While this compound is primarily used as a source of the difluoroacetyl radical or an equivalent nucleophilic or electrophilic species, there is significant potential for discovering and developing new reactivity modes and synthetic transformations.

One area of exploration is the development of novel cyclization reactions initiated by the addition of the difluoroacetyl radical to unsaturated systems. For example, visible-light-triggered difluoroacetylation/cyclization of chromone-tethered alkenes has been reported to produce functionalized tetrahydroxanthones. nih.govacs.org This type of reaction allows for the rapid construction of complex heterocyclic scaffolds from simple starting materials. nih.govacs.org

Another emerging trend is the use of difluoroalkylated compounds in cross-coupling reactions. For instance, 2,2-difluorovinyl benzoates, which can be synthesized from 2-bromo-2,2-difluoroacetates, have been shown to be versatile building blocks for the synthesis of gem-difluoroenol ethers and gem-difluoroalkenes via nickel-catalyzed cross-coupling reactions. nih.gov This opens up new avenues for the synthesis of a wide range of fluorinated compounds.

Furthermore, researchers are investigating the use of electrochemical methods to generate and react difluoroacetyl radicals. rsc.org Electrochemistry offers a powerful and sustainable alternative to chemical oxidants and reductants, as it uses electrons as a "traceless" reagent. rsc.org

The development of multicomponent reactions (MCRs) involving this compound is another promising direction. MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, which is highly efficient and atom-economical.

| Reactivity Mode | Description | Potential Applications |

| Radical Cascades/Cyclizations | A sequence of reactions initiated by a radical, leading to the formation of multiple bonds and rings in a single operation. nih.govacs.org | Rapid synthesis of complex heterocyclic and polycyclic molecules. nih.govacs.org |

| Novel Cross-Coupling Reactions | The development of new catalytic methods for forming carbon-carbon and carbon-heteroatom bonds using difluoroacetylated building blocks. nih.gov | Synthesis of a diverse range of functionalized fluorinated compounds. nih.gov |

| Electrochemical Transformations | The use of electricity to drive chemical reactions. rsc.org | Sustainable and controlled generation of reactive intermediates. rsc.org |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a complex product. | Highly efficient and atom-economical synthesis of diverse molecular scaffolds. |

Computational Design of Catalysts and Reagents

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new catalysts and reagents with improved performance. rsc.orgpnnl.gov By using computational methods, researchers can gain detailed insights into reaction mechanisms, predict the properties of molecules, and screen potential catalysts before they are synthesized in the laboratory. rsc.orgrsc.org

For reactions involving this compound, computational studies can be used to:

Elucidate Reaction Mechanisms: Understanding the step-by-step pathway of a reaction is crucial for optimizing it. Computational methods can be used to calculate the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction mechanism. pnnl.gov

Design Novel Catalysts: By understanding the key factors that control the activity and selectivity of a catalyst, researchers can use computational methods to design new catalysts with improved properties. rsc.org This can involve modifying the structure of the catalyst's ligands or its metal center. researchgate.net

Predict Reactivity and Selectivity: Computational models can be developed to predict the outcome of a reaction, such as the yield of the desired product or the stereoselectivity. rsc.org These models can be used to screen large numbers of potential substrates and catalysts, saving significant time and resources. rsc.org

Develop New Reagents: Computational chemistry can also be used to design new reagents with tailored reactivity. For example, by modifying the electronic and steric properties of a reagent, its reactivity can be fine-tuned for a specific application.

The use of machine learning and artificial intelligence is also becoming increasingly prevalent in catalyst design. rsc.org These data-driven approaches can identify complex relationships between the structure of a catalyst and its performance, leading to the discovery of novel and highly effective catalytic systems. rsc.org

| Computational Approach | Description | Application in Fluoroalkylation |

| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure of molecules. | Elucidation of reaction mechanisms, calculation of reaction energies, and prediction of spectroscopic properties. |

| Molecular Mechanics (MM) | A classical mechanics-based method used to model the behavior of large molecules. | Conformational analysis of catalysts and substrates, prediction of steric effects. |

| Quantitative Structure-Activity Relationship (QSAR) | A statistical method used to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. | Prediction of the reactivity of different substrates, guidance for the design of new compounds with desired properties. |

| Machine Learning (ML) | The use of algorithms to learn from data and make predictions. rsc.org | Discovery of new catalysts and reaction conditions, prediction of reaction outcomes. rsc.org |

Process Chemistry Innovations for Industrial Scale-Up

The successful transition of a chemical synthesis from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, robustness, and environmental impact. chimia.chresearchgate.net Process chemistry innovations are crucial for developing large-scale manufacturing processes that are both economically viable and sustainable. youtube.com

For this compound and its applications, key areas of innovation in process chemistry include:

Development of Robust and Scalable Synthetic Routes: This involves identifying starting materials that are readily available and inexpensive, and developing reaction conditions that are tolerant of minor variations in temperature, concentration, and other parameters. researchgate.net The use of process mass intensity (PMI), a metric that quantifies the amount of waste generated in a chemical process, is a valuable tool for evaluating the sustainability of a synthetic route. youtube.com

Implementation of Continuous Manufacturing: As discussed in Section 7.3, flow chemistry offers significant advantages for industrial-scale synthesis, including improved safety, better process control, and reduced footprint of manufacturing plants. unibestpharm.com The synthesis of the pharmaceutical ingredient belzutifan (B610325) provides a compelling case study for the benefits of photoflow chemistry in improving the safety and robustness of a benzylic bromination process. unibestpharm.com

In-line Process Analytical Technology (PAT): The use of real-time analytical techniques to monitor the progress of a reaction can provide valuable insights into the reaction kinetics and help to ensure consistent product quality. This information can be used to optimize the process and prevent batch failures.

Green Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally friendly alternatives is a key goal of green chemistry. wiley.com This can include the use of water, supercritical fluids, or bio-derived solvents.

Waste Minimization and Valorization: The development of processes that minimize waste generation is essential for sustainable manufacturing. This can involve the use of catalytic reactions, atom-economical reactions, and the recycling of solvents and byproducts.

| Innovation | Description | Impact on Industrial Scale-Up |

| Process Mass Intensity (PMI) Analysis | A metric to evaluate the efficiency and environmental impact of a chemical process. youtube.com | Guides the development of more sustainable and cost-effective manufacturing processes. youtube.com |

| Continuous Manufacturing (Flow Chemistry) | The use of continuous flow reactors for production. unibestpharm.comuc.pt | Improved safety, better process control, reduced costs, and smaller manufacturing footprint. unibestpharm.comuc.pt |

| Process Analytical Technology (PAT) | Real-time monitoring of chemical processes. | Enhanced process understanding, improved quality control, and reduced risk of batch failures. |

| Green Chemistry Integration | Application of the principles of green chemistry to process development. wiley.com | Reduced environmental impact, improved safety, and enhanced long-term sustainability of the manufacturing process. wiley.com |

Q & A

Q. What are the established synthetic routes for Benzyl 2-bromo-2,2-difluoroacetate, and what factors influence reaction efficiency?

this compound can be synthesized via nucleophilic substitution or transition metal-catalyzed cross-coupling. A common approach involves reacting benzyl alcohol with 2-bromo-2,2-difluoroacetyl bromide under anhydrous conditions, typically using a base like triethylamine to neutralize HBr byproducts . Alternatively, zinc-mediated coupling of 2-bromo-2,2-difluoroacetate derivatives with benzyl halides in a dioxane/MeCN solvent system has been reported to yield the compound in moderate-to-high yields (45–84%) . Key factors affecting efficiency include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates by stabilizing intermediates.

- Temperature control : Exothermic reactions require careful monitoring to avoid decomposition .

- Catalyst selection : Nickel or copper catalysts improve selectivity in cross-coupling reactions .

Q. How should researchers handle and store this compound to ensure stability?

This compound is hygroscopic and sensitive to moisture, light, and elevated temperatures. Best practices include:

- Storage : In airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Avoid prolonged exposure to DMF, as decomposition (evidenced by yellowing) occurs within hours .

- Safety : Wear nitrile gloves and eye protection due to its irritant properties. Work in a fume hood to mitigate inhalation risks .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- 19F NMR : Critical for confirming the geminal difluoro motif. Peaks typically appear as doublets near –116 to –117 ppm due to coupling between fluorine atoms .

- GC-MS/EI : Detects molecular ion clusters ([M]+ and [M–Br]+) to verify purity.

- X-ray crystallography : Resolves stereoelectronic effects of the bromo-difluoro group, as demonstrated in related difluoroenol ether derivatives .

Advanced Research Questions

Q. How does this compound participate in transition metal-catalyzed cross-coupling reactions?

The bromine atom serves as a leaving group in Pd- or Ni-catalyzed couplings. For example:

- Suzuki-Miyaura reactions : Coupling with arylboronic acids under Pd(PPh3)4 catalysis forms difluoroarylacetates. Optimize with K2CO3 in THF/water (3:1) at 80°C .

- Negishi couplings : Use Zn powder and NiCl2(dppe) to generate C–C bonds with alkyl halides. Yields improve with slow addition of reactants to control exotherms .

- Mechanistic insight : The electron-withdrawing difluoro group stabilizes radical intermediates, facilitating single-electron transfer (SET) pathways in photoredox systems .

Q. What challenges arise when optimizing reaction conditions for this compound in photoredox catalysis?

Key challenges include:

- Radical recombination : The bromine atom’s high electronegativity promotes side reactions. Additives like LiCl suppress this by stabilizing intermediates .

- Solvent compatibility : DMF accelerates decomposition; switch to MeCN or THF for better stability .

- Light source optimization : Blue LEDs (450 nm) are optimal for Ru(bpy)3Cl2-catalyzed reactions, but prolonged irradiation risks over-reduction .

Q. How can researchers address discrepancies in reported reaction yields involving this compound?

Yield variations often stem from:

- Impurity profiles : Trace moisture hydrolyzes the ester. Use molecular sieves or pre-dried solvents .

- Catalyst loading : Overloading Ni or Cu catalysts (e.g., >10 mol%) increases side products. Titrate to 5–7 mol% for balance .

- Analytical calibration : Validate GC-MS or HPLC methods with internal standards (e.g., benzophenone) to ensure accurate quantification .

Q. What role do the bromo and difluoro substituents play in the compound’s reactivity and applications?

- Bromine : Acts as a versatile leaving group for nucleophilic substitutions or cross-couplings. Its electronegativity enhances oxidative addition in metal-catalyzed reactions .

- Difluoro motif : Lowers the LUMO energy, facilitating radical anion formation in SET processes. This property is exploited in photoredox-mediated C–H functionalization .

Q. How can computational modeling guide the design of derivatives based on this compound?

- DFT calculations : Predict regioselectivity in cross-couplings by analyzing Fukui indices for electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize fluorination’s impact on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.